(2R,3R,4R,5R)-2-(アセトキシメチル)-5-(4-アミノ-2-オキソ-1,3,5-トリアジン-1(2H)-イル)テトラヒドロフラン-3,4-ジイルジアセテート
概要
説明
2',3',5'-トリアセチル-5-アザシチジンは、DNAメチルトランスフェラーゼの阻害剤である5-アザシチジンのプロドラッグ型です . この化合物は、経口バイオアベイラビリティが優れていることで知られており、エピジェネティクス分野を中心とするさまざまな科学研究に応用されています .
2. 製法
合成経路と反応条件: 2',3',5'-トリアセチル-5-アザシチジンの合成は、一般的に5-アザシチジンのアセチル化によって行われます。 このプロセスには、ピリジンなどの塩基の存在下で5-アザシチジンと無水酢酸を反応させることが含まれます . 反応は、2', 3', および5'位のヒドロキシル基を選択的にアセチル化するように、制御された温度条件下で行われます .
工業的製造方法: 工業的な環境では、2',3',5'-トリアセチル-5-アザシチジンの製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、大型反応器と反応パラメータの精密制御を用いて、高収率と高純度を実現します . その後、結晶化またはクロマトグラフィーなどの技術を用いて精製されます .
科学的研究の応用
2’,3’,5’-Triacetyl-5-Azacytidine has several scientific research applications:
Cancer Research: The compound is used in the study of myelodysplastic syndromes and certain types of cancer, where it helps in reducing DNA hypermethylation.
Virology: It has been shown to reduce HIV-1 infection in primary human CD4+ T cells.
Pharmacology: The compound is used to develop oral formulations of 5-Azacytidine for better bioavailability and therapeutic efficacy.
作用機序
2',3',5'-トリアセチル-5-アザシチジンは、体内で5-アザシチジンに変換されるプロドラッグとして機能します . 5-アザシチジンはRNAとDNAに組み込まれ、RNA代謝を阻害し、タンパク質とDNAの合成を阻害します . また、DNAメチルトランスフェラーゼを阻害し、DNAの低メチル化と腫瘍抑制遺伝子の再活性化につながります . この二重のメカニズムにより、DNAメチル化異常を伴う疾患、例えば骨髄異形成症候群や急性骨髄性白血病の治療に効果的です .
類似化合物:
5-アザシチジン: DNAメチルトランスフェラーゼの阻害剤でもある母体化合物です.
デシタビン: DNAメチルトランスフェラーゼを阻害し、骨髄異形成症候群の治療に使用されるもう1つのヌクレオシドアナログです.
独自性: 2',3',5'-トリアセチル-5-アザシチジンは、5-アザシチジンに比べて経口バイオアベイラビリティが向上しているという点で独自性があります . ヒドロキシル基のアセチル化により、消化管での安定性と吸収が向上し、治療用途のためのより効果的なプロドラッグになります .
生化学分析
Biochemical Properties
The 2’,3’,5’-triacetyl-5-Azacytidine interacts with DNA methyltransferase, an enzyme that adds a methyl group to the DNA molecule . This interaction inhibits the function of the enzyme, thereby reducing the methylation of DNA . The reduced methylation can lead to changes in gene expression, as methylation is one way that cells control which genes are turned on or off .
Cellular Effects
In cells, 2’,3’,5’-triacetyl-5-Azacytidine can influence cell function by altering gene expression . By inhibiting DNA methyltransferase, it reduces DNA methylation, which can turn on genes that were previously turned off . This can have various effects on cellular processes, depending on the specific genes that are affected .
Molecular Mechanism
At the molecular level, 2’,3’,5’-triacetyl-5-Azacytidine exerts its effects by binding to DNA methyltransferase and inhibiting its function . This prevents the enzyme from adding a methyl group to the DNA molecule, which can change the way the DNA is read and interpreted by the cell . This can lead to changes in gene expression, which can have various effects on cell function .
Temporal Effects in Laboratory Settings
The effects of 2’,3’,5’-triacetyl-5-Azacytidine can change over time in laboratory settings . Over time, the compound may be metabolized or degraded, which can reduce its effects . Long-term effects on cellular function can also be observed, as changes in gene expression can have lasting impacts on cell function .
Dosage Effects in Animal Models
The effects of 2’,3’,5’-triacetyl-5-Azacytidine can vary with different dosages in animal models . At lower doses, the compound may have subtle effects on gene expression and cell function . At higher doses, the compound may have more pronounced effects, potentially leading to toxic or adverse effects .
Metabolic Pathways
2’,3’,5’-triacetyl-5-Azacytidine is involved in the metabolic pathway of DNA methylation . It interacts with DNA methyltransferase, an enzyme that adds a methyl group to the DNA molecule . By inhibiting this enzyme, it can affect the levels of DNA methylation, which can have various effects on cell function .
Transport and Distribution
The transport and distribution of 2’,3’,5’-triacetyl-5-Azacytidine within cells and tissues can vary depending on various factors . The compound can interact with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’,3’,5’-triacetyl-5-Azacytidine can vary depending on various factors . The compound may be directed to specific compartments or organelles based on various signals or post-translational modifications . The localization of the compound can affect its activity or function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Triacetyl-5-Azacytidine typically involves the acetylation of 5-Azacytidine. The process includes the reaction of 5-Azacytidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .
Industrial Production Methods: In an industrial setting, the production of 2’,3’,5’-Triacetyl-5-Azacytidine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity . The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
反応の種類: 2',3',5'-トリアセチル-5-アザシチジンは、加水分解、酸化、置換など、さまざまな化学反応を起こします .
一般的な試薬と条件:
加水分解: この反応は、水または水性塩基の存在下でアセチル基の切断を伴い、5-アザシチジンの生成をもたらします.
主要な生成物: これらの反応から生成される主要な生成物には、反応条件や使用する試薬に応じて、5-アザシチジンとそのさまざまな誘導体があります .
4. 科学研究への応用
2',3',5'-トリアセチル-5-アザシチジンは、いくつかの科学研究に応用されています:
類似化合物との比較
5-Azacytidine: The parent compound, which is also an inhibitor of DNA methyltransferase.
Zebularine: A cytidine analog that inhibits DNA methylation and is used in epigenetic studies.
Uniqueness: 2’,3’,5’-Triacetyl-5-Azacytidine is unique due to its enhanced oral bioavailability compared to 5-Azacytidine . The acetylation of the hydroxyl groups improves its stability and absorption in the gastrointestinal tract, making it a more effective prodrug for therapeutic applications .
特性
IUPAC Name |
[3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJVHISAFFLMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908161 | |
Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10302-78-0 | |
Record name | NSC291930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TAC compare to azacitidine in terms of bioavailability and stability? What are the implications for clinical use?
A1: TAC demonstrates significantly improved pharmacokinetic properties compared to azacitidine, including enhanced bioavailability, solubility, and stability []. This improved profile makes TAC a promising candidate for oral administration, which could translate into easier treatment regimens and potentially better patient compliance compared to the currently available intravenous azacitidine.
Q2: What are the next steps in the research and development of TAC?
A3: Further investigation is needed to elucidate the metabolic pathway of TAC, confirm its activity profile, and evaluate its potential for clinical use []. This includes preclinical studies to optimize dosing and assess potential toxicity, followed by clinical trials to evaluate its safety and efficacy in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。